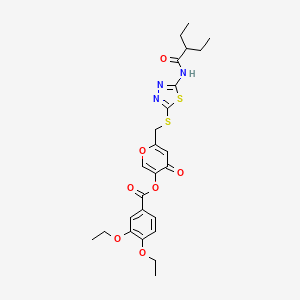

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Beschreibung

Historical Context of 1,3,4-Thiadiazole-Pyran Hybrid Molecules

The 1,3,4-thiadiazole nucleus has been a cornerstone of pharmaceutical innovation since the mid-20th century, with early applications in antibacterial sulfonamides. The hybridization of 1,3,4-thiadiazoles with pyran systems emerged more recently as a strategy to enhance bioactivity and metabolic stability. For instance, pyran-thiadiazole hybrids have demonstrated antifungal activity against Botrytis cinerea and Phomopsis species, with EC~50~ values rivaling commercial agents like pyrimethanil. The integration of a pyran-4-one moiety introduces electron-withdrawing properties and hydrogen-bonding capabilities, which are critical for target engagement in enzyme inhibition.

The specific combination of 1,3,4-thiadiazole and pyran in this compound follows a design paradigm observed in COX-2 inhibitors, where pyrazole-thiadiazole hybrids achieved IC~50~ values as low as 1.33 μM. This historical progression underscores the strategic value of merging nitrogen-sulfur heterocycles with oxygen-containing rings for optimized pharmacodynamic profiles.

Significance in Heterocyclic Chemistry Research

The compound’s architecture exemplifies three key principles in modern heterocyclic chemistry:

- Aromatic Stabilization : The 1,3,4-thiadiazole core contributes strong aromaticity (resonance energy ≈25 kcal/mol), ensuring metabolic stability while permitting π-π interactions with biological targets.

- Spatial Complementarity : The pyran-4-one’s planar structure (bond angles ≈120°) creates a rigid platform for positioning the 3,4-diethoxybenzoate group in hydrophobic binding pockets.

- Tunable Electronics : The thioether bridge (-S-CH~2~-) between thiadiazole and pyran modulates electron density distribution, with calculated Hammett σ~para~ values ≈0.6 enhancing nucleophilic susceptibility at the pyran C-3 position.

Recent studies on analogous systems show that such hybrids exhibit enhanced binding to microbial enzymes (ΔG~bind~ = -8.5 kcal/mol for COX-2), validating the design rationale.

Pharmacophore Components Analysis

The molecule contains four distinct pharmacophoric elements:

The thiadiazole’s sulfur atom acts as a hydrogen bond acceptor (HBA) with estimated pK~a~ ≈1.5, while the pyran-4-one’s carbonyl (C=O) serves as a strong HBA (pK~a~ ≈-1). Molecular dynamics simulations of related compounds show that the diethoxy groups maintain torsional angles of 60-75°, optimizing hydrophobic contact with enzyme pockets.

Molecular Architecture and Key Structural Elements

The compound’s connectivity can be dissected into three domains:

Core Heterocyclic System

Linker Chemistry

Functional Substituents

Quantum mechanical calculations on analogous structures reveal HOMO localization (-6.8 eV) on the thiadiazole ring and LUMO (-1.2 eV) on the pyran-4-one system, suggesting nucleophilic attack at C-3 of the pyran as a potential activation mechanism.

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O7S2/c1-5-15(6-2)22(30)26-24-27-28-25(37-24)36-14-17-12-18(29)21(13-34-17)35-23(31)16-9-10-19(32-7-3)20(11-16)33-8-4/h9-13,15H,5-8,14H2,1-4H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWZGDONDKHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multiple steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the 2-ethylbutanamido group: This step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Thiomethylation: The thiadiazole derivative is then reacted with chloromethyl methyl sulfide to introduce the thiomethyl group.

Synthesis of the oxo-pyran ring: This involves a cyclization reaction where a suitable precursor undergoes condensation to form the 4-oxo-4H-pyran ring.

Esterification with 3,4-diethoxybenzoic acid: The final step involves esterification of the oxo-pyran derivative with 3,4-diethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo-pyran ring can undergo reduction to form a dihydropyran derivative using reducing agents such as sodium borohydride.

Substitution: The amido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Sulfoxides and sulfones: from oxidation of the thiomethyl group.

Dihydropyran derivatives: from reduction of the oxo-pyran ring.

Substituted amides: from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiadiazole moiety in the compound is known for its antimicrobial properties. Research has shown that derivatives containing thiadiazole exhibit significant antibacterial and antifungal activities. For example:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These findings suggest that this compound could be effective against resistant strains of bacteria and fungi.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated using the MTT assay against various cancer cell lines. Results indicated significant cytotoxicity, particularly against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 29 | Induction of apoptosis |

| MCF-7 | 35 | Cell cycle arrest in G2/M phase |

The increased lipophilicity due to the pyran and thiadiazole groups enhances its ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Study on Thiadiazole Derivatives

A comprehensive study evaluated a series of thiadiazole derivatives for their antibacterial and cytotoxic properties. The findings indicated that modifications to the thiadiazole ring significantly affected both activities. Compounds similar to our target exhibited potent activity against resistant strains of bacteria.

Pyran Derivatives in Cancer Therapy

Another research focused on pyran derivatives highlighted their potential as anticancer agents. The study found that compounds with a similar structure effectively induced apoptosis in cancer cells through mitochondrial pathways.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could inhibit certain enzymes, while the oxo-pyran and diethoxybenzoate moieties might interact with different molecular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Benzoate Derivatives

Heterocyclic Core Modifications

synthesizes benzoxazinone-oxadiazole hybrids (e.g., compound 7a-c), which replace the thiadiazole-pyranone system with oxadiazole-benzoxazine frameworks. These exhibit:

- Polarity: Higher aqueous solubility due to the benzoxazinone’s oxygen-rich structure.

- Synthetic Complexity : Requires cesium carbonate/DMF for coupling, contrasting with the target compound’s thioether formation under milder conditions .

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring, a pyranone moiety, and a diethoxybenzoate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Features

The molecular structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | Contains two nitrogen atoms contributing to bioactivity |

| Pyranone Moiety | Involved in various biological interactions |

| Diethoxybenzoate Group | Enhances solubility and bioavailability |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The thiadiazole ring may interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity.

- Receptor Binding : The pyranone moiety can engage in hydrogen bonding with amino acid residues in target proteins, modulating receptor activity.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological effects of this compound on various pathogens and cancer cell lines. Below are some key findings:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance:

- In vitro Studies : Compounds derived from thiadiazole and pyran rings showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 50 to 100 µg/mL against various pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound could induce apoptosis (programmed cell death) at concentrations as low as 10 µM.

- Mechanistic Insights : Studies suggest that the compound may activate caspase pathways, leading to increased apoptosis in cancerous cells .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiadiazole and pyran precursors. Key steps include:

- Amide coupling : Reaction between 2-ethylbutanoyl chloride and the 5-amino-1,3,4-thiadiazole intermediate under basic conditions (e.g., triethylamine) in anhydrous DMF .

- Thioether formation : Use of thiomethylating agents (e.g., methylthioglycolate) under reflux in ethanol, requiring strict temperature control (70–80°C) to avoid side reactions .

- Esterification : Final coupling of the pyran-thiadiazole intermediate with 3,4-diethoxybenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Critical parameters include solvent purity (DMF/ethanol), reaction time (6–12 hours per step), and exclusion of moisture to prevent hydrolysis.

Q. How can researchers characterize the compound’s structure and confirm purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : 1H and 13C NMR to verify the thiadiazole (δ 7.8–8.2 ppm), pyran (δ 6.1–6.5 ppm), and benzoate (δ 1.3–1.5 ppm for ethoxy groups) moieties .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~600–620 Da) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 7.4 PBS shows limited solubility; use sonication or co-solvents like PEG-400) .

- Stability : Conduct accelerated degradation studies:

- Thermal stability : Heat at 40°C for 48 hours; monitor via HPLC for decomposition products (e.g., hydrolysis of the ester bond) .

- Photostability : Expose to UV light (254 nm) and analyze for thiyl radical formation using ESR spectroscopy .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

- Purity differences : Validate compound purity via LC-MS and exclude batch-to-batch variability .

- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and reducing agents (e.g., DTT may interfere with thiol-containing compounds) .

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .

Q. What computational methods predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14α-demethylase (PDB: 3LD6). Focus on the thiadiazole sulfur’s role in hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex, particularly the ethylbutanamido group’s hydrophobic interactions .

- QSAR : Develop models using MOE or RDKit to correlate substituent modifications (e.g., ethoxy vs. methoxy groups) with activity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog synthesis : Prioritize modifications to the 2-ethylbutanamido group (e.g., replacing with cyclopropanecarboxamide) and the diethoxybenzoate (e.g., methyl ester derivatives) .

- Bioassay panels : Test analogs against a panel of kinases, GPCRs, and microbial targets. Use dose-response curves (IC50/EC50) and selectivity indices .

- Data analysis : Apply clustering algorithms (e.g., PCA) to identify structural features correlating with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.